An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide
An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 7-Methyl-4-nitroquinoline 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the multi-step synthesis process, including reaction protocols and purification methods. It also outlines the analytical techniques used to characterize the final compound and its intermediates, presenting the available data in a clear and structured format.
Introduction
Quinoline N-oxides, particularly those bearing a nitro group, are a class of compounds known for their diverse biological activities. The parent compound, 4-nitroquinoline 1-oxide (4-NQO), is a well-studied carcinogen and mutagen that serves as a valuable tool in cancer research. The introduction of a methyl group at the 7-position of the quinoline ring can significantly influence the molecule's electronic properties, metabolic fate, and biological activity, making 7-Methyl-4-nitroquinoline 1-oxide a compound of significant interest for further investigation.
This guide outlines a feasible synthetic pathway and provides expected characterization parameters based on available data for structurally related compounds, addressing a gap in readily accessible, consolidated information for this specific molecule.
Synthesis Pathway
The synthesis of 7-Methyl-4-nitroquinoline 1-oxide is proposed as a three-step process, commencing with the construction of the 7-methylquinoline core, followed by N-oxidation, and concluding with a regioselective nitration.
Caption: Proposed three-step synthesis of 7-Methyl-4-nitroquinoline 1-oxide.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar compounds.
Step 1: Synthesis of 7-Methylquinoline (Skraup Synthesis)
The Skraup synthesis is a classic method for preparing quinolines. This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
Materials:
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m-Toluidine
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Glycerol
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Sodium m-nitrobenzenesulfonate
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Concentrated Sulfuric Acid (98%)
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Water
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Sodium Hydroxide solution
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Organic solvent for extraction (e.g., dichloromethane)
Procedure:
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In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of m-toluidine, glycerol, and sodium m-nitrobenzenesulfonate. The addition should be done slowly while cooling the flask in an ice bath to control the exothermic reaction.
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After the addition is complete, heat the reaction mixture to 120-130°C for several hours.
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Cool the mixture and carefully dilute it with water.
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Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.
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Extract the product with an organic solvent.
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Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.
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Purify the crude 7-methylquinoline by vacuum distillation or column chromatography.
Step 2: Synthesis of 7-Methylquinoline 1-oxide (N-Oxidation)
The N-oxidation of the quinoline nitrogen is a crucial step to direct the subsequent nitration to the 4-position.
Materials:
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7-Methylquinoline
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Glacial Acetic Acid
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Hydrogen Peroxide (30% solution)
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Sodium Bicarbonate solution
Procedure:
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Dissolve 7-methylquinoline in glacial acetic acid in a round-bottom flask.
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Slowly add hydrogen peroxide solution to the mixture while maintaining the temperature at 70-80°C.
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Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and carefully pour it into a cold sodium bicarbonate solution to neutralize the acetic acid.
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The product, 7-methylquinoline 1-oxide, may precipitate out of the solution. If not, extract the product with a suitable organic solvent.
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Collect the solid product by filtration or concentrate the organic extract to obtain the crude product.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 7-methylquinoline 1-oxide.
Step 3: Synthesis of 7-Methyl-4-nitroquinoline 1-oxide (Nitration)
The final step is the regioselective nitration of the N-oxide at the electron-rich 4-position.
Materials:
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7-Methylquinoline 1-oxide
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid
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Ice
Procedure:
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Cool concentrated sulfuric acid in an ice-salt bath in a round-bottom flask.
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Slowly add 7-methylquinoline 1-oxide to the cold sulfuric acid with stirring.
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Prepare a nitrating mixture by carefully adding fuming nitric acid to cold concentrated sulfuric acid.
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Add the nitrating mixture dropwise to the solution of 7-methylquinoline 1-oxide, maintaining a low temperature (0-5°C).
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After the addition is complete, allow the reaction to stir at a low temperature for a specified time.
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Carefully pour the reaction mixture onto crushed ice.
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The solid product, 7-Methyl-4-nitroquinoline 1-oxide, will precipitate.
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Collect the precipitate by filtration, wash it thoroughly with cold water until the washings are neutral, and dry it.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following tables summarize the expected and available data for the key compounds in the synthesis pathway.
Table 1: Physicochemical and Spectroscopic Data for Intermediates and Final Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) | MS (m/z) |
| 7-Methylquinoline | C₁₀H₉N | 143.19 | 38-41 | 8.85 (d), 8.07 (d), 7.88 (s), 7.68 (d), 7.35 (m), 2.55 (s, 3H) | Data not available | Data not available | Data not available |
| 7-Methylquinoline 1-oxide | C₁₀H₉NO | 159.19 | Data not available | 8.55-8.52 (m, 2H), 7.74 (d), 7.71 (d), 7.45 (dt), 7.22 (dd), 2.57 (s, 3H) | 141.7, 141.3, 135.9, 130.9, 128.6, 127.8, 126.4, 119.9, 118.6, 22.0 | Data not available | Data not available |
| 7-Methyl-4-nitroquinoline 1-oxide | C₁₀H₈N₂O₃ | 204.18 | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: Complete experimental data for 7-Methyl-4-nitroquinoline 1-oxide is not currently available in the public domain. The data for intermediates is based on published literature.
Characterization Workflow
The following diagram illustrates the logical workflow for the characterization of the synthesized 7-Methyl-4-nitroquinoline 1-oxide.
Caption: Workflow for the characterization of 7-Methyl-4-nitroquinoline 1-oxide.
Discussion of Expected Characterization Data
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¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring. The presence of the methyl group at the 7-position will result in a singlet at approximately 2.6 ppm. The electron-withdrawing nitro group and the N-oxide functionality will cause downfield shifts of the protons on the heterocyclic ring.
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¹³C NMR: The spectrum will display ten distinct carbon signals. The methyl carbon will appear at a characteristic high-field shift. The carbon atoms of the quinoline ring will resonate in the aromatic region, with the carbon at the 4-position, bearing the nitro group, showing a significant downfield shift.
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IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-O stretching of the N-oxide group (around 1250-1300 cm⁻¹), and strong symmetric and asymmetric stretching vibrations for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (204.18 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the oxygen atom from the N-oxide.
Conclusion
This technical guide provides a detailed, albeit partially prospective, framework for the synthesis and characterization of 7-Methyl-4-nitroquinoline 1-oxide. The proposed three-step synthesis is based on well-established chemical transformations. While a complete set of experimental characterization data is not yet publicly available, this document offers a solid foundation for researchers and drug development professionals to produce and verify this compound of interest. Further experimental work is required to confirm the proposed protocols and to fully elucidate the physicochemical and spectroscopic properties of 7-Methyl-4-nitroquinoline 1-oxide.
